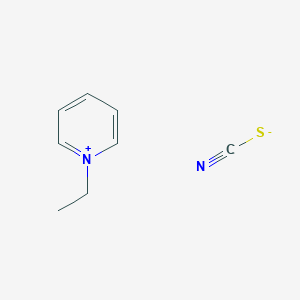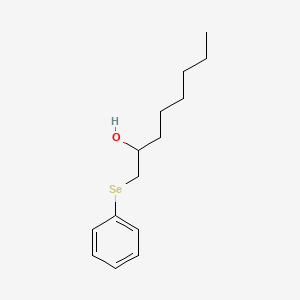
2-Octanol, 1-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octanol, 1-(phenylseleno)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain, with a phenylseleno group (-SePh) attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanol, 1-(phenylseleno)- typically involves the reaction of 2-octanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phenylselenyl chloride. The general reaction scheme is as follows:
2-Octanol+PhSeCl→2-Octanol, 1-(phenylseleno)-+HCl
Industrial Production Methods
Industrial production of 2-Octanol, 1-(phenylseleno)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Octanol, 1-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylseleno group can be reduced to form a selenide.
Substitution: The phenylseleno group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the phenylseleno group.
Major Products Formed
Oxidation: Formation of 2-octanone or 2-octanal.
Reduction: Formation of 2-octanol, 1-(phenylseleno)- selenide.
Substitution: Formation of 2-octanol derivatives with various functional groups.
Scientific Research Applications
2-Octanol, 1-(phenylseleno)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Octanol, 1-(phenylseleno)- involves its interaction with various molecular targets and pathways. The phenylseleno group can undergo redox reactions, influencing the oxidative state of biological systems. This can lead to the modulation of cellular signaling pathways, enzyme activities, and gene expression. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Octanol: Lacks the phenylseleno group, making it less reactive in certain chemical reactions.
1-Octanol: Has the hydroxyl group on the first carbon, leading to different chemical properties and reactivity.
Phenylselenol: Contains the phenylseleno group but lacks the octanol backbone.
Uniqueness
2-Octanol, 1-(phenylseleno)- is unique due to the presence of both the hydroxyl and phenylseleno groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
52954-45-7 |
|---|---|
Molecular Formula |
C14H22OSe |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3 |
InChI Key |
SBCFFISWKUZABD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


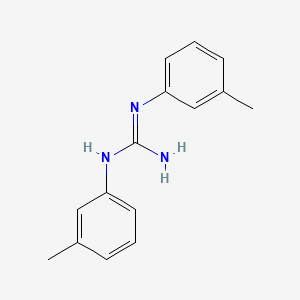
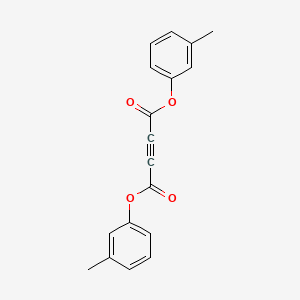
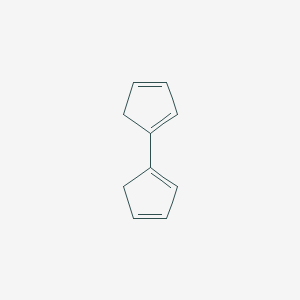
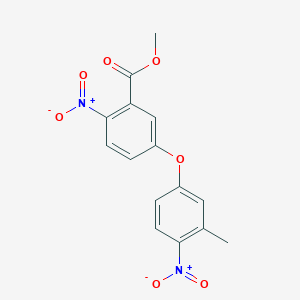
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)
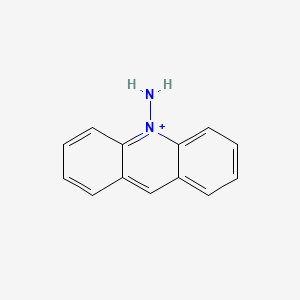
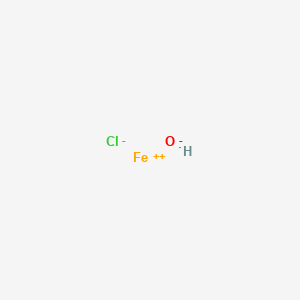
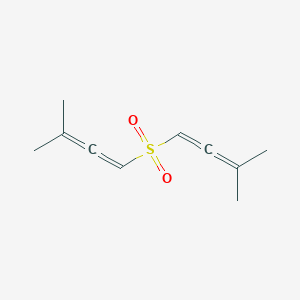
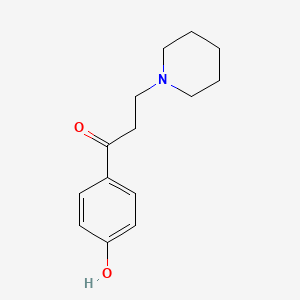
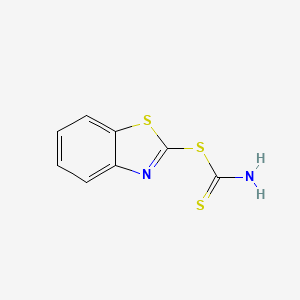
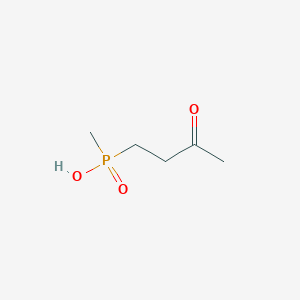
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
phosphanium bromide](/img/structure/B14654256.png)
